2,4-Octadiene

Übersicht

Beschreibung

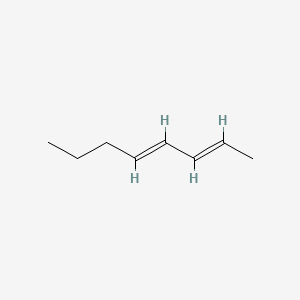

2,4-Octadiene is an organic compound with the molecular formula C8H14. It is a type of alkadiene, characterized by the presence of two double bonds in its carbon chain. This compound exists in several stereoisomeric forms, including trans-2,trans-4-octadiene, cis-2,cis-4-octadiene, cis-2,trans-4-octadiene, and trans-2,cis-4-octadiene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Octadiene can be synthesized through various methods. One common synthetic route involves the pyrolysis of 1-Octen-3-ol in the presence of triethylamine and dichloromethane at 20°C, followed by heating at 600°C under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to achieve high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Octadiene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into saturated hydrocarbons by adding hydrogen.

Substitution: This involves the replacement of one or more hydrogen atoms with other atoms or groups, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Epoxides and diols.

Reduction: Saturated hydrocarbons such as octane.

Substitution: Halogenated derivatives like 2,4-dibromo-octane.

Wissenschaftliche Forschungsanwendungen

2,4-Octadiene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2,4-Octadiene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the double bonds in this compound react with oxidizing agents to form epoxides, which can further react to form diols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Vergleich Mit ähnlichen Verbindungen

1,3-Butadiene: Another alkadiene with two double bonds but a shorter carbon chain.

1,5-Hexadiene: Similar structure but with a different position of double bonds.

2,4-Hexadiene: Similar structure but with a shorter carbon chain.

Uniqueness of 2,4-Octadiene: this compound is unique due to its specific double bond positions, which influence its reactivity and the types of reactions it can undergo. Its longer carbon chain compared to similar compounds like 1,3-Butadiene and 2,4-Hexadiene also affects its physical properties and applications .

Biologische Aktivität

2,4-Octadiene, a linear diene with the formula , has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its role in disease diagnostics and therapeutic applications, supported by case studies and research findings.

This compound is characterized by its unsaturated hydrocarbon structure, which contributes to its reactivity and potential biological interactions. Its physical properties include:

- Molecular Weight : 114.20 g/mol

- Boiling Point : 136 °C

- Density : 0.805 g/cm³

These properties influence its behavior in biological systems and its applications in various fields.

Diagnostic Applications

Recent studies have highlighted the role of this compound as a volatile organic compound (VOC) detectable in human breath, particularly in patients with respiratory conditions. For instance, a study involving critically ill COVID-19 patients identified this compound among the prominent VOCs associated with acute respiratory distress syndrome (ARDS). The study reported an accuracy of 93% in differentiating COVID-19 patients from those with other ARDS causes based on breath profiling .

Antioxidant Properties

The antioxidant potential of this compound is inferred from studies on related compounds. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. While specific data on this compound's antioxidant activity is sparse, the presence of unsaturation in its structure suggests it may contribute to scavenging free radicals .

Case Study 1: Breath Analysis in COVID-19 Patients

A study conducted on patients diagnosed with COVID-19 revealed that this compound was one of the four most prominent VOCs detected in exhaled breath. This finding supports the potential use of VOC analysis as a non-invasive diagnostic tool for respiratory diseases . The study utilized gas chromatography and mass spectrometry to analyze breath samples from patients and established a correlation between VOC levels and disease severity.

Case Study 2: Volatile Profiles in Food Products

Research on food flavoring has also identified this compound as a significant contributor to the aromatic profile of certain foods. In flavor chemistry studies, it was noted that compounds like this compound can enhance sensory attributes in food products, indicating its relevance in food science and technology .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(2E,4E)-octa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLCAHVLJPDRBL-VSAQMIDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020776 | |

| Record name | 2,4-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13643-08-8 | |

| Record name | 2,4-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.